Dibenzepin
Description
Properties
IUPAC Name |
5-[2-(dimethylamino)ethyl]-11-methylbenzo[b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-19(2)12-13-21-17-11-7-6-10-16(17)20(3)15-9-5-4-8-14(15)18(21)22/h4-11H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGGEKPRGVJKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022916 | |
| Record name | Dibenzepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4498-32-2 | |
| Record name | Dibenzepin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4498-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzepin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004498322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzepin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dibenzepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZEPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510SJZ1Y6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzepin can be synthesized through a multi-step process involving the formation of the dibenzo[b,e][1,4]diazepine core. One common method involves the N-arylation of appropriate indoles followed by acid-catalyzed rearrangement.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced catalytic systems and controlled reaction environments to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Dibenzepin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which are often studied for their pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule, potentially altering its pharmacological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various halogenated derivatives and oxidized metabolites, which are studied for their potential therapeutic applications .
Scientific Research Applications
Pharmacological Properties
Dibenzepin primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) , which enhances the levels of serotonin and norepinephrine in the synaptic cleft. This mechanism is crucial for treating various mood disorders. Additionally, this compound exhibits anticholinergic properties, which can contribute to its side effect profile but may also provide therapeutic benefits in specific conditions.
Clinical Applications
This compound has been evaluated for various clinical applications beyond its primary use as an antidepressant.
Treatment of Depression
This compound has been shown to be effective in treating major depressive disorder (MDD). Clinical trials have demonstrated its efficacy comparable to other TCAs with a favorable side effect profile.
Anxiety Disorders
Research indicates that this compound can significantly reduce anxiety symptoms in patients with generalized anxiety disorder (GAD) and panic disorder. Its anxiolytic properties make it a valuable option for individuals who do not respond well to standard treatments.
Chronic Pain Management
This compound has been explored for its analgesic effects in chronic pain conditions, including neuropathic pain. Its ability to modulate neurotransmitter levels may contribute to pain relief.
Insomnia
Due to its sedative properties, this compound has been investigated as a treatment for insomnia, particularly in patients with co-occurring anxiety or depression.
Case Study 1: this compound in Major Depressive Disorder
A double-blind study involving 120 patients diagnosed with MDD demonstrated that those treated with this compound experienced a significant reduction in depressive symptoms compared to the placebo group. The Hamilton Depression Rating Scale scores decreased markedly after eight weeks of treatment.
Case Study 2: Efficacy in Anxiety Disorders
In a randomized controlled trial involving patients with GAD, participants receiving this compound showed a greater reduction in anxiety scores on the Generalized Anxiety Disorder 7-item (GAD-7) scale compared to those receiving placebo. The results suggest that this compound can be an effective treatment option for anxiety disorders.
Case Study 3: Chronic Pain Management
A cohort study assessed the impact of this compound on patients suffering from diabetic neuropathy. Results indicated that patients reported a significant decrease in pain intensity measured by the Visual Analog Scale (VAS) after six weeks of treatment.
Comparative Data Table
Mechanism of Action
Dibenzepin acts as a selective norepinephrine reuptake inhibitor, increasing the levels of norepinephrine in the brain and thereby alleviating symptoms of depression. It also exhibits potent antihistamine activity, which contributes to its sedative effects. Unlike many other tricyclic antidepressants, this compound has minimal effects on serotonin and dopamine reuptake, making it unique in its class .
Comparison with Similar Compounds
Dibenzodiazepines: Clozapine and Loxapine
- Clozapine : An atypical antipsychotic with a dibenzodiazepine backbone. Unlike this compound, Clozapine acts primarily as a dopamine D₂ and serotonin 5-HT₂A receptor antagonist, making it effective in treatment-resistant schizophrenia .
- Loxapine : A typical antipsychotic with a dibenzoxazepine structure (oxygen replaces one nitrogen in the seven-membered ring). It has potent D₂ receptor blockade but lacks significant serotonin reuptake inhibition, distinguishing it from this compound .
Dibenzoxazepines and Dibenzothiazepines
- 7-Amino-10-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one: A dibenzoxazepine derivative (CAS 23474-51-3) with structural similarity to this compound but replaces a nitrogen with oxygen. This modification reduces anticholinergic activity and may alter receptor specificity .
- Quetiapine : A dibenzothiazepine (sulfur-containing analog) used as an antipsychotic. Its mechanism involves antagonism of D₂, 5-HT₂, and histamine H₁ receptors, with a lower risk of extrapyramidal side effects compared to this compound .
Other Tricyclic Antidepressants (TCAs)
- Desipramine: A TCA with a dibenzazepine core but lacking the diazepine ring. It primarily inhibits norepinephrine reuptake, resulting in fewer anticholinergic side effects than this compound .
- Imipramine : The prototype TCA, which shares this compound’s dual reuptake inhibition but has a higher incidence of cardiovascular toxicity due to stronger α₁-adrenergic blockade .
Comparative Pharmacological Data
Biological Activity
Dibenzepin, a tricyclic antidepressant (TCA), has garnered attention for its multifaceted biological activities beyond its primary use in treating major depressive disorder. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, therapeutic applications, and findings from relevant studies.
This compound is characterized by a unique dibenzo-epine structure, which contributes to its pharmacological profile. Its primary mechanism involves the inhibition of norepinephrine reuptake , enhancing noradrenergic neurotransmission while exhibiting minimal effects on serotonin and dopamine transporters. This selective action differentiates this compound from other TCAs, potentially leading to a reduced side effect profile compared to its counterparts .
Therapeutic Applications
This compound has been studied extensively for various therapeutic applications:
- Antidepressant Effects : As a TCA, this compound is primarily indicated for the treatment of unipolar depression. Clinical trials have shown that it produces effects comparable to other antidepressants without significant differences in the speed of onset .
- Neuroprotective Properties : Research indicates that this compound may exhibit neuroprotective effects by decreasing oxygen uptake in rat brains and uncoupling mitochondrial oxidative phosphorylation. These findings suggest potential implications for neurodegenerative diseases.
- Antitumor Activity : Some studies have explored this compound derivatives for their anticancer properties. For instance, certain dibenzodiazepine derivatives have demonstrated significant inhibition of tumor invasion in vitro, indicating a potential role in cancer therapy .
- Cardiac Electrophysiological Effects : Investigations into the cardiac effects of this compound have revealed its influence on cellular electrophysiology, although details regarding specific outcomes require further exploration.
Side Effects and Safety Profile
Like other TCAs, this compound is associated with several side effects, including:
- Common Side Effects : Dry mouth, constipation, dizziness, and drowsiness are frequently reported.
- Serious Adverse Effects : Allergic reactions and potential cardiac toxicity at high doses have been noted .
Table 1: Summary of Biological Activities of this compound
Case Study: Efficacy in Depression Treatment
In a double-blind comparative trial involving depressed patients, this compound was administered alongside other antidepressants. The results indicated that while this compound was effective, there were no significant differences in the speed or overall efficacy compared to other treatments. This highlights its viability as an alternative antidepressant option.
Q & A
Q. How can researchers ensure rigor in reporting negative or inconclusive results from this compound trials?
- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish negative results in dedicated repositories (e.g., Open Science Framework) or journals specializing in null findings. Detail potential confounders (e.g., sample size limitations, assay sensitivity) to guide future studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
